3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(21)22-14/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJWJJILNYBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one typically involves the condensation of 3-(trifluoromethyl)aniline with 2-benzofuran-1(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound is compared to structurally related benzofuranones, focusing on substituent effects:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and its pyridinyl analog (CAS 337928-55-9) enhances electrophilicity and acid resistance compared to electron-donating groups (e.g., methoxy in ) .
- Thermal Stability : Compounds with fused aromatic systems (e.g., cyclohexane-annelated derivatives in ) exhibit higher melting points, suggesting enhanced crystallinity .
Biological Activity
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one is a novel compound with a molecular formula of C16H10F3NO2 and a molecular weight of approximately 305.25 g/mol. This compound features a unique structure that combines a benzofuran moiety with a trifluoromethyl-substituted aniline, which contributes to its diverse biological activities. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
- Molecular Formula: C16H10F3NO2
- Molecular Weight: 305.25 g/mol
- Density: 1.5 g/cm³
- Boiling Point: Approximately 397.1 °C at 760 mmHg
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity: Studies have shown that benzofuran derivatives can inhibit the growth of cancer cell lines, such as A549 (non-small cell lung carcinoma) and NCI-H23, with IC50 values ranging from 0.49 to 68.9 µM depending on structural modifications .
- Antimicrobial Activity: Structural analogs have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- VEGFR-2 Inhibition: Similar compounds have shown inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
- Induction of Apoptosis: In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, contributing to their anticancer efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Antimicrobial |
| Benzofuran-1(3H)-one | Core structure without trifluoromethyl | Anticancer |
| 2-Amino-4-(trifluoromethyl)phenol | Hydroxy group addition | Antioxidant |
| This compound | Unique combination of functional groups | Anticancer, Antimicrobial |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological assessment of benzofuran derivatives:
-
Anticancer Efficacy Study:
- A study reported that specific benzofuran derivatives exhibited significant antiproliferative activity against A549 and NCI-H23 cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like staurosporine .
- For instance, compound derivatives with methoxy substitutions showed enhanced cytotoxicity, indicating that structural modifications can significantly impact biological activity.
- Apoptosis Induction:
Q & A
Q. How do steric and electronic effects influence the compound’s bioactivity in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
